3-Cyclopropyl-1,1,1-trifluoropropan-2-amine
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Overview
Description
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine is a chemical compound with the molecular formula C₆H₁₀F₃N It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine typically involves the reaction of cyclopropylamine with trifluoropropanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropropan-2-amine: Similar in structure but lacks the cyclopropyl group.
1,1,1-Trifluoro-2-propanol: Contains a hydroxyl group instead of an amine group.
1,1,1-Trifluoropropan-2-yl hydrazine: Features a hydrazine group instead of an amine group.
Uniqueness
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine is unique due to the presence of both a cyclopropyl group and trifluoromethyl group, which impart distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10F3N |
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Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-cyclopropyl-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5(10)3-4-1-2-4/h4-5H,1-3,10H2 |
InChI Key |
KWYQEGWKRJFSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C(F)(F)F)N |
Origin of Product |
United States |
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